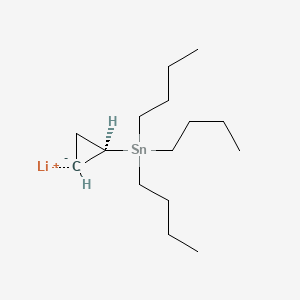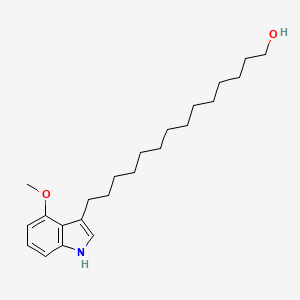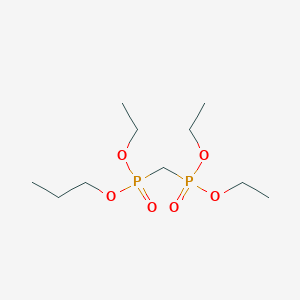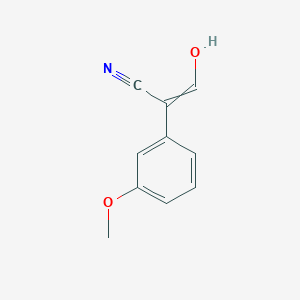![molecular formula C21H29NO2S B15159734 2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) CAS No. 675132-95-3](/img/structure/B15159734.png)
2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) is an organic compound that belongs to the class of sulfanyl-substituted phenyl derivatives This compound is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a butyl chain and an azanediyl group The azanediyl group is linked to two ethan-1-ol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting a phenyl halide with a thiol in the presence of a base, such as sodium hydroxide, under reflux conditions.
Attachment to the Phenyl Ring: The phenylsulfanyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Butyl Chain: The butyl chain can be introduced by reacting the phenylsulfanyl-substituted phenyl compound with a butyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Introduction of the Azanediyl Group: The azanediyl group can be introduced by reacting the butyl-substituted phenyl compound with an amine, such as ethylenediamine, under reflux conditions.
Formation of the Ethan-1-ol Groups: The ethan-1-ol groups can be introduced by reacting the azanediyl-substituted compound with an alcohol, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) typically involves large-scale synthesis using the same key steps as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the phenylsulfanyl group is reduced to form a thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles, such as halides or amines. Common reagents include sodium halides and primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium halides, primary amines, dimethylformamide, and acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halide-substituted or amine-substituted phenyl derivatives.
科学的研究の応用
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The azanediyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The ethan-1-ol groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(propan-1-ol): This compound has propan-1-ol groups instead of ethan-1-ol groups, which may affect its solubility and reactivity.
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(butan-1-ol): This compound has butan-1-ol groups instead of ethan-1-ol groups, which may influence its hydrophobicity and biological activity.
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(pentan-1-ol): This compound has pentan-1-ol groups instead of ethan-1-ol groups, which may alter its pharmacokinetic properties and therapeutic potential.
The uniqueness of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylsulfanyl group provides potential for diverse chemical reactions, while the azanediyl and ethan-1-ol groups enhance its binding affinity and specificity for molecular targets.
特性
CAS番号 |
675132-95-3 |
|---|---|
分子式 |
C21H29NO2S |
分子量 |
359.5 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[4-[4-(phenylsulfanylmethyl)phenyl]butyl]amino]ethanol |
InChI |
InChI=1S/C21H29NO2S/c23-16-14-22(15-17-24)13-5-4-6-19-9-11-20(12-10-19)18-25-21-7-2-1-3-8-21/h1-3,7-12,23-24H,4-6,13-18H2 |
InChIキー |
ZOJZIMATHCFJKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)CCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
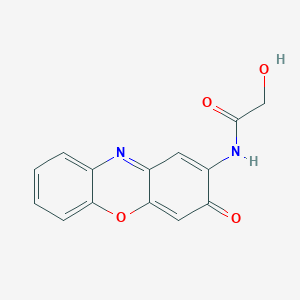
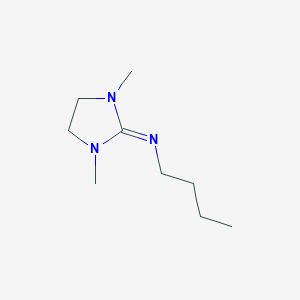
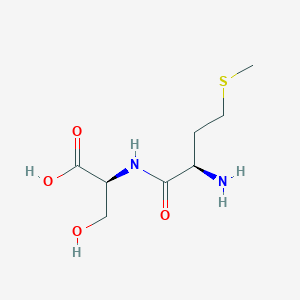
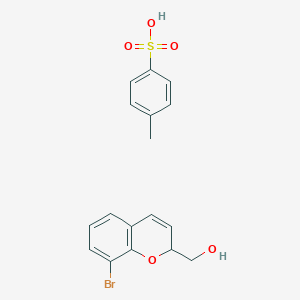
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
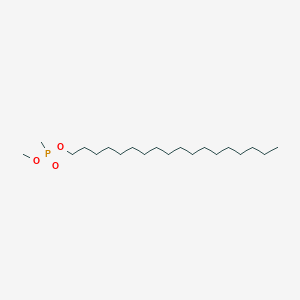

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
